1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
Description
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Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-7(9)8-5(2)10-11-6(8)3/h7H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYOGPQXYFJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253766 | |
| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-51-9 | |
| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
[1]
Executive Summary
1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine (often synthesized as the 3,5-dimethylisoxazol-4-yl derivative) represents a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its structural utility lies in the isoxazole ring acting as a bioisostere for amide or ester linkages, while the
This guide defines the solubility profile, physicochemical parameters, and handling protocols for this compound. As a Senior Application Scientist, I emphasize that while the free base exhibits lipophilic behavior typical of alkyl-heterocycles, its protonated salts drive high aqueous solubility, necessitating precise pH control during formulation and assay development.[1]
Physicochemical Characterization
Understanding the solubility of this molecule requires a breakdown of its structural components: the lipophilic dimethylisoxazole core and the ionizable primary amine.[1]
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Estimated) | Mechanistic Insight |
| Molecular Weight | ~154.21 g/mol | Low MW facilitates high ligand efficiency (LE).[1] |
| pKa (Basic) | 9.2 – 9.6 | The primary amine ( |
| pKa (Acidic) | < -1.0 | The isoxazole nitrogen is weakly basic and will not protonate under physiological conditions.[1] |
| LogP (Octanol/Water) | 1.4 – 1.8 | Moderate lipophilicity.[1] The dimethylisoxazole core adds hydrophobic bulk, balanced by the polar amine.[1] |
| Polar Surface Area (PSA) | ~52 Ų | Indicates good membrane permeability potential (Rule of 5 compliant).[1] |
| H-Bond Donors/Acceptors | 1 / 3 | The amine acts as both donor and acceptor; the ring oxygen/nitrogen act as acceptors.[1] |
Solubility Profile
The solubility of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine is strictly pH-dependent due to the basic amine functionality.[1]
Aqueous Solubility (pH Dependency)
-
pH < 7.0 (Acidic): The compound exists predominantly as the cationic ammonium salt (
).[1] Solubility is High (> 50 mg/mL) .[1] It is readily soluble in 0.1 N HCl or phosphate buffers below pH 6.[1] -
pH > 10.0 (Basic): The compound exists as the neutral free base.[1] Solubility drops significantly to the Low/Moderate range (0.1 – 1.0 mg/mL) .[1] In this state, the molecule may form an oil or waxy solid that separates from water.[1]
-
Physiological pH (7.4): The compound is partially ionized (~99% protonated assuming pKa ~9.4).[1] Solubility remains good, but care must be taken if the concentration exceeds 10 mM, as the small fraction of free base could precipitate or oil out over time.[1]
Organic Solvent Compatibility
The free base form is highly compatible with polar aprotic and non-polar solvents, making it suitable for stock solution preparation.[1]
-
DMSO: > 100 mM (Excellent).[1] Recommended for HTS stock solutions.[1]
-
Methanol/Ethanol: > 50 mM (Good).[1] Useful for intermediate dilutions.[1]
-
Dichloromethane (DCM): Soluble (Free base).[1] Used for extraction during synthesis.[1]
-
Acetonitrile: Soluble.[1] Standard solvent for HPLC analysis.[1]
Visualization: Solubility Phase Diagram
The following diagram illustrates the species distribution and resulting solubility phases across the pH scale.
Caption: pH-dependent solubility transitions showing the shift from highly soluble cation to lipophilic free base.
Experimental Protocols
To validate the solubility profile in your specific assay buffer, follow this thermodynamic solubility protocol. This method avoids the kinetic supersaturation errors common in high-throughput screening.[1]
Thermodynamic Solubility Determination (Shake-Flask Method)
Reagents:
-
Test Compound (Solid or concentrated DMSO stock).[1]
-
Buffer (PBS pH 7.4, Acetate pH 4.0, Borate pH 10.0).[1]
-
HPLC Grade Acetonitrile.[1]
Workflow:
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial. If starting from DMSO stock, ensure final DMSO < 1%.[1]
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with compound first to prevent loss).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS against a standard curve prepared in DMSO.
Handling & Storage Recommendations
-
Hygroscopicity: The HCl salt form is likely hygroscopic.[1] Store in a desiccator at -20°C.
-
Stability: Isoxazoles are generally stable, but avoid strong reducing agents (e.g., LAH, Raney Nickel) which can cleave the N-O bond, opening the ring to form amino-enones.[1]
-
Chirality: If the amine is at the C1 position of the propyl chain (alpha to the ring), the molecule is chiral.[1] Ensure you are using the correct enantiomer or racemate as specified, as solubility between enantiomers is identical but biological activity differs.[1]
Visualization: Solubility Testing Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility, including critical QC checkpoints.
References
-
Isoxazole Chemistry & Synthesis
-
Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[1][2][3][4] Current Organic Chemistry, 9(10), 925-958.[1]
-
Zhu, J., et al. (2018).[1] Synthesis and biological evaluation of isoxazole derivatives. European Journal of Medicinal Chemistry. (General reference for isoxazole scaffold properties).
-
-
Physicochemical Properties of Amines
-
Solubility Protocols
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines [organic-chemistry.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Dosage and Administration of 3,5-Disubstituted Isoxazole Derivatives in Rodent Models
A Guide for Preclinical Efficacy and Safety Assessment
Disclaimer: The following guide provides a comprehensive framework for the dosage and administration of novel 3,5-disubstituted isoxazole derivatives in animal models. The specific compound 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine is not sufficiently characterized in publicly available literature. Therefore, this document leverages established preclinical methodologies and data from structurally related 3,5-disubstituted isoxazoles to present a representative and scientifically rigorous approach. All protocols must be adapted and validated for the specific new chemical entity (NCE) under investigation and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction: The Scientific Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antineoplastic effects.[1][2] A critical step in the preclinical development of any novel isoxazole derivative is the systematic evaluation of its dosage, administration, and safety profile in relevant animal models. This process is not merely procedural; it is foundational to establishing a therapeutic window and ensuring that data from efficacy studies are both interpretable and translatable.
The primary objective of these protocols is to define a dose range that is both pharmacologically active and well-tolerated. This is achieved through a tiered approach, beginning with dose-range finding and toxicity assessments before proceeding to efficacy studies.[3][4] The causality behind this sequence is paramount: administering a compound at toxic levels can confound efficacy results, leading to false negatives or misinterpretation of the mechanism of action. By first establishing the Maximum Tolerated Dose (MTD), researchers can confidently select doses for efficacy studies that are high enough to elicit a biological response but not so high as to cause unacceptable side effects.[3][4][5]
This guide will detail the essential steps for vehicle selection, determining the MTD, and designing a dose-response study for a representative 3,5-disubstituted isoxazole with potential anti-inflammatory properties.
Pre-Formulation and Vehicle Selection
The majority of novel heterocyclic compounds, including many isoxazole derivatives, are poorly soluble in aqueous solutions.[6][7] This presents a significant challenge for in vivo administration. The choice of vehicle is therefore a critical experimental parameter that directly impacts drug exposure and bioavailability.
Causality of Vehicle Choice: An inappropriate vehicle can lead to poor drug absorption, precipitation at the injection site, or direct toxicity, all of which can invalidate study outcomes. The goal is to create a stable, homogenous formulation that allows for consistent and reproducible administration.[7][8]
Recommended Vehicle Screening Protocol:
-
Solubility Assessment: Begin by determining the solubility of the test compound in a panel of common, low-toxicity vehicles.
-
Formulation Preparation: Prepare small-scale formulations with promising vehicles. The use of co-solvents and suspending agents is a common strategy.[7][8]
-
Stability Analysis: Assess the physical and chemical stability of the formulations over a relevant timeframe (e.g., 4-24 hours) at room temperature to ensure the compound remains in solution or suspension.
Table 1: Common Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Class | Typical Concentration | Notes & Considerations |
| Saline (0.9% NaCl) | Aqueous | As primary vehicle | Suitable only for highly soluble compounds. Often used as a diluent. |
| Carboxymethyl cellulose (CMC) | Suspending Agent | 0.5% - 2.0% (w/v) | Forms a suspension for insoluble compounds. Requires proper homogenization.[8] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10% - 60% (v/v) | Can improve solubility but may have physiological effects at higher concentrations.[6][8] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 1% - 10% (v/v) | Helps to wet the compound and maintain a stable suspension.[6] |
| Corn Oil / Sesame Oil | Lipid Vehicle | As primary vehicle | Suitable for highly lipophilic compounds for oral administration.[8] |
| Hydroxypropyl-β-cyclodextrin | Solubilizing Agent | 20% - 40% (w/v) | Forms inclusion complexes to enhance aqueous solubility.[6][8] |
A common starting formulation for a novel, poorly soluble isoxazole derivative for oral or intraperitoneal administration might be 0.5% CMC with 2% Tween 80 in sterile saline . All formulations must be tested in a vehicle-only control group in every experiment.
Phase 1: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3][5] It is a crucial parameter for designing subsequent efficacy studies.[4] This is not an LD50 study; mortality is not the intended endpoint.[3][4]
Authoritative Grounding: The MTD is typically determined in short-term dose-escalation studies (e.g., 7 days) where animals are closely monitored for clinical signs of toxicity, body weight changes, and effects on general behavior.[3][9]
Protocol 3.1: Single-Dose MTD Study in Mice
-
Animal Model: Use the same strain and sex of mice intended for efficacy studies (e.g., male C57BL/6, 8-10 weeks old).
-
Group Allocation: Assign 3 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on in vitro cytotoxicity data (if available), a common starting point for an initial intraperitoneal (IP) dose is 100 mg/kg, and for oral (PO) administration is 300 mg/kg.[10] Subsequent doses can be escalated or de-escalated by a factor of 2 (e.g., 50, 100, 200 mg/kg).
-
Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring:
-
Intensive Observation: Continuously monitor animals for the first hour post-dosing for acute toxic signs (e.g., lethargy, ataxia, seizures, altered respiration).[10]
-
Daily Observations: Record clinical signs, body weight, and food/water intake daily for 7 days.
-
Endpoint Criteria: The primary endpoint is the observation of dose-limiting toxicity. This is often defined as >15-20% body weight loss or significant, persistent clinical signs of distress.[3]
-
-
MTD Determination: The MTD is the highest dose at which no more than a 10% decrease in body weight is observed and no significant clinical signs of toxicity occur.[5]
Phase 2: Dose-Response Efficacy Study
Once the MTD is established, a dose-response study can be designed to evaluate the compound's therapeutic effect. Using an isoxazole derivative with potential anti-inflammatory activity as an example, a carrageenan-induced paw edema model is appropriate.[11]
Causality of Study Design: This study design is critical for demonstrating a clear relationship between the administered dose and the observed pharmacological effect. Including a vehicle control and a positive control is essential for validating the assay and interpreting the results.[12]
Protocol 4.1: Anti-Inflammatory Efficacy in a Mouse Paw Edema Model
-
Animal Model: Male BALB/c mice (20-25 g).
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, IP)
-
Group 2: Test Compound - Low Dose (e.g., 10 mg/kg, IP)
-
Group 3: Test Compound - Mid Dose (e.g., 30 mg/kg, IP)
-
Group 4: Test Compound - High Dose (e.g., 100 mg/kg, IP - dose should be at or below the MTD)
-
Group 5: Positive Control (e.g., Dexamethasone, 1 mg/kg, IP)[12]
-
-
Experimental Procedure:
-
Administer the vehicle, test compound, or positive control via the selected route (e.g., IP injection).
-
After 60 minutes, induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.[11]
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. A statistically significant, dose-dependent reduction in paw edema indicates anti-inflammatory activity.
Detailed Administration Protocols
Protocol 5.1: Intraperitoneal (IP) Injection in Mice
Expertise & Experience: IP injection is a common route for systemic administration. The target injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or liver.[13][14] Proper restraint is critical to prevent injury to the animal and the handler.
-
Preparation: Use a new sterile syringe and needle (25-27 gauge) for each animal.[13][14] Warm the formulation to room temperature to prevent a drop in the animal's body temperature.[13] The maximum injection volume should not exceed 10 mL/kg.[15]
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the animal to expose the abdomen (dorsal recumbency).[14]
-
Injection: Identify the lower right abdominal quadrant. Insert the needle, bevel up, at a 30-45 degree angle.[13][14]
-
Confirmation: Gently pull back on the plunger (aspirate) to ensure no fluid (urine or blood) is drawn. Negative pressure confirms correct placement in the peritoneal cavity.[14]
-
Administration: Inject the solution slowly and smoothly. Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 5.2: Oral Gavage in Rats
Trustworthiness: Oral gavage ensures direct delivery of a precise volume into the stomach.[16] A key self-validating step is measuring the gavage needle against the animal's body (from the mouth to the last rib) to prevent accidental entry into the trachea or perforation of the esophagus or stomach.[17][18]
-
Preparation: Select an appropriately sized gavage needle (e.g., 16-18 gauge for an adult rat).[19] The maximum recommended volume is 10-20 mL/kg.[16][19]
-
Measurement: Place the gavage needle alongside the rat, with the tip at the animal's mouth. The end of the needle should not extend past the last rib (xiphoid process). Mark the needle if necessary.[17][19]
-
Restraint: Firmly restrain the rat to keep its head and body in a straight vertical line. This alignment is critical for the needle to pass easily into the esophagus.[16]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx. The rat will often swallow reflexively, which facilitates passage into the esophagus. Never force the needle. [16][17] If there is resistance or the animal gasps, withdraw and restart.
-
Administration: Once the needle is advanced to the pre-measured depth, administer the substance slowly.[18] Withdraw the needle and monitor the animal.
Visualizations: Workflows and Logic
Diagram 1: Preclinical Dosing Workflow
Caption: Workflow for preclinical dosage and administration studies.
Diagram 2: Decision Logic for MTD Assessment
Caption: Decision tree for determining the Maximum Tolerated Dose.
References
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Rat - Pharmacology Discovery Services. (n.d.). Retrieved February 14, 2026, from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Retrieved February 14, 2026, from [Link]
-
Maximum Tolerable Dose Study Services - Reaction Biology. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Retrieved February 14, 2026, from [Link]
-
Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - NCBI. (1992). Retrieved February 14, 2026, from [Link]
-
Dose recommendations for anti-inflammatory tests | ResearchGate. (2026, February 6). Retrieved February 14, 2026, from [Link]
-
SOP: Oral Gavage in the Rat - Virginia Tech. (2017, December 12). Retrieved February 14, 2026, from [Link]
-
In Vivo Antileishmanial Effect of 3,5-Diaryl-isoxazole Analogues Based on Veraguensin, Grandisin, and Machilin G: A Glance at a Preclinical Study. (2023, May 12). PubMed. Retrieved February 14, 2026, from [Link]
-
LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved February 14, 2026, from [Link]
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016, February 15). Inflammation. Retrieved February 14, 2026, from [Link]
-
TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services. (n.d.). Retrieved February 14, 2026, from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved February 14, 2026, from [Link]
-
Research-Animal-SOP119-Mar22-Oral-Gavage-Mouse-rat.pdf. (2023, June 30). Retrieved February 14, 2026, from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved February 14, 2026, from [Link]
-
Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (2012, February 16). Retrieved February 14, 2026, from [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. Retrieved February 14, 2026, from [Link]
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. (n.d.). Retrieved February 14, 2026, from [Link]
-
Intraperitoneal Injection of Neonatal Mice - PMC. (2023, September 20). Retrieved February 14, 2026, from [Link]
-
Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. (2016, February 5). Journal of Applied Toxicology. Retrieved February 14, 2026, from [Link]
-
(PDF) Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18). Retrieved February 14, 2026, from [Link]
-
Investigation of the Anti-inflammatory, Hypoglycemic Activity and Median Lethal Dose (LD50) Level of Limonene in Mice and Rats. (n.d.). Retrieved February 14, 2026, from [Link]
-
A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity. (2017, August 31). PeerJ. Retrieved February 14, 2026, from [Link]
-
Treatment with Curcumin Delays the Development of Type 1 Diabetes Mellitus by Decreasing Proinflammatory Cytokines in Non-Obese Diabetic Mice. (2026, February 2). MDPI. Retrieved February 14, 2026, from [Link]
-
Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. (2014, August 18). European Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. (2017). International Journal of Toxicology. Retrieved February 14, 2026, from [Link]
Sources
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- 5. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
"troubleshooting synthesis of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine"
Technical Support Center: Isoxazole Chemistry Division Ticket ID: #ISOX-442-PROPYL Subject: Troubleshooting synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Route Strategy
You are attempting to synthesize 1-(3,5-dimethylisoxazol-4-yl)propan-1-amine . This is a benzylic-type primary amine where the amino group is directly attached to the carbon linking the propyl chain to the C4 position of the isoxazole ring.
The Critical Failure Point:
The most common error in this synthesis is the destruction of the isoxazole ring during the reduction step. The N-O bond in the isoxazole ring is labile. Catalytic hydrogenation (H₂/Pd-C, H₂/Ni) will cleave the ring , resulting in the formation of inactive
The Recommended Protocol: We recommend a Titanium(IV) Isopropoxide-mediated Reductive Amination .[2][3][4] This method avoids heterogeneous catalysts, preserves the isoxazole ring, and effectively scavenges water to drive imine formation [2].
Part 1: The "Ring Survival" Decision Tree
Before proceeding, verify your reduction strategy against this logic flow to ensure ring integrity.
Figure 1: Decision matrix for reducing isoxazole-substituted ketones. Note that catalytic hydrogenation is contraindicated due to N-O bond hydrogenolysis.
Part 2: Validated Synthetic Protocol
Step A: Precursor Synthesis (The Ketone)
Target: 1-(3,5-dimethylisoxazol-4-yl)propan-1-one Method: Friedel-Crafts Acylation
Direct acylation at the C4 position of 3,5-dimethylisoxazole is highly regioselective because C4 is the most nucleophilic site.
-
Reagents: 3,5-Dimethylisoxazole (1.0 eq), Propionic Anhydride (1.2 eq), Concentrated H₂SO₄ (catalytic) or mild Lewis Acid (SnCl₄). Note: Avoid AlCl₃ if possible as it can be harsh on the ring at high temps.
-
Conditions: Heat at 100°C for 2-4 hours.
-
Workup: Pour onto ice water, neutralize with NaHCO₃, extract with EtOAc.
-
Yield Expectation: >80%.
Step B: Reductive Amination (The Target)
Target: 1-(3,5-dimethylisoxazol-4-yl)propan-1-amine Method: Ti(OiPr)₄ / NaBH₄ One-Pot Procedure
Why this works: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to push the equilibrium toward the imine/enamine intermediate before the reducing agent is added [3].
Protocol:
-
Imine Formation:
-
In a dry flask under Nitrogen/Argon, dissolve Ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Add Titanium(IV) isopropoxide (2.0 mmol, 2.0 eq).
-
Add Ammonia source (2.2 mmol). Recommendation: Use 2M NH₃ in Methanol or NH₄Cl + Et₃N (1:1).
-
Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor by TLC. The ketone spot should disappear.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.5 mmol) portion-wise. Caution: Gas evolution.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup (Crucial for Titanium removal):
-
Quench with 2M Aqueous Ammonia (not water alone, as TiO₂ precipitates are hard to filter).
-
Dilute with EtOAc. The resulting inorganic precipitate should be filtered through a Celite pad.
-
Acid-Base Purification:
-
Extract filtrate with 1N HCl (Amine goes to aqueous layer).
-
Wash aqueous layer with Ether (Removes non-basic impurities).
-
Basify aqueous layer to pH >12 with NaOH.
-
Extract product into DCM or EtOAc.
-
Dry (Na₂SO₄) and concentrate.
-
-
Part 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a side product with mass M+2 that is not my amine. What is it?
-
Diagnosis: You likely produced the alcohol (1-(3,5-dimethylisoxazol-4-yl)propan-1-ol).
-
Cause: The reducing agent (NaBH₄) reduced the ketone before the imine was fully formed.
-
Fix: Increase the imine formation time (Step B1). Ensure you are using Ti(OiPr)₄, as it accelerates imine formation. Do not add NaBH₄ until the ketone is consumed (check via TLC/LCMS).
Q2: My product is trapped in a white sludge during workup.
-
Diagnosis: Titanium emulsion. Hydrolysis of Ti(OiPr)₄ produces sticky Titanium oxides.
-
Fix: Quench with 1M NaOH or 2M NH₄OH . The basic quench helps aggregate the titanium salts into a filterable solid. Alternatively, add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly.
Q3: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead?
-
Answer: Yes, and it is often preferred for "one-pot" mix-and-stir reactions because it is stable at pH 6-7 and won't reduce the ketone, only the imine [4].
-
Protocol Adjustment: Mix Ketone, Ammonium Acetate (10 eq), and NaBH₃CN (1.5 eq) in Methanol. Adjust pH to ~6 with acetic acid. Stir for 24-48h.
-
Trade-off: This reaction is significantly slower than the Titanium method and generates toxic cyanide waste.
Q4: The amine smells like vinegar and yield is >100%.
-
Diagnosis: Residual acetic acid (if using Method Q3) or solvents trapped in the amine.
-
Fix: Amines form salts with acetic acid. You must basify strongly (pH 12) during workup to break the acetate salt. Use DCM for the final extraction as it is easier to remove than high-boiling alcohols.
Q5: Why not use Leuckart-Wallach (Formic acid/Ammonium formate)?
-
Analysis: While robust for many ketones, the high temperatures (150°C+) required for Leuckart-Wallach can cause thermal degradation of the isoxazole ring or migration of the methyl groups. The mild Titanium method is safer for heterocycles.
Part 4: Data & Specifications
| Parameter | Specification | Notes |
| Target Formula | C₈H₁₄N₂O | MW: 154.21 g/mol |
| Precursor Ketone | 1-(3,5-dimethylisoxazol-4-yl)propan-1-one | MW: 153.18 g/mol |
| Key Reagent | Titanium(IV) Isopropoxide | CAS: 546-68-9 |
| pKa (Est.) | ~9.5 (Primary Amine) | Isoxazole N is not basic (pKa ~ -3) |
| Storage | Store as HCl salt | Free amine absorbs CO₂ from air |
References
-
Kano, H., & Makisumi, Y. (1955). Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles. Pharmaceutical Bulletin, 3(4), 270–273.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[2][4][6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]
-
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. designer-drug.com [designer-drug.com]
Technical Support Center: Purification of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine
A Senior Application Scientist's Guide
Welcome to the technical support guide for the purification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this compound. The guidance is structured to address challenges from first principles, ensuring a robust understanding of the underlying chemistry.
A note on nomenclature: This guide pertains to the 3,5-dimethylisoxazole isomer, which is the more commonly synthesized and referenced structure. Challenges discussed are broadly applicable to closely related isomers.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems researchers face during the purification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine.
Question 1: I'm seeing significant peak tailing and poor recovery when using standard silica gel flash chromatography. What's causing this and how can I fix it?
Answer:
This is the most common issue when purifying basic amines on standard silica gel. The problem is rooted in the chemical interaction between your compound and the stationary phase.
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your target compound is a primary amine, which is basic. This leads to a strong acid-base interaction, where the amine is protonated and adsorbs almost irreversibly to the silica. This causes significant streaking (tailing) on TLC and poor, drawn-out elution profiles during column chromatography, often resulting in low recovery.[1]
Solutions: To achieve a successful separation, you must mitigate this acid-base interaction. There are three primary strategies:
Strategy A: Neutralize the Stationary Phase with a Mobile Phase Modifier
By adding a small amount of a competing, volatile base to your mobile phase, you can effectively neutralize the acidic silanol groups.[1] This allows your target amine to elute properly without strong adsorption.
Experimental Protocol: Silica Gel Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 99:1 Dichloromethane/Methanol). Add 0.5-1% v/v of triethylamine (TEA) or a 7N solution of ammonia in methanol to the slurry.
-
Column Packing: Pack the column with this basic slurry. This pre-neutralizes the entire stationary phase.
-
Equilibration: Equilibrate the packed column with at least 2-3 column volumes of the starting eluent containing the basic modifier.
-
Loading: Load your crude sample (dissolved in a minimum amount of dichloromethane or pre-adsorbed onto a small amount of silica).
-
Elution: Run the gradient as you normally would (e.g., increasing the percentage of methanol in dichloromethane), ensuring that the basic modifier is present in all your mobile phase solvents at the same concentration. Chloroform-methanol-ammonia mixtures are particularly effective.[2]
Strategy B: Use an Alternative, Non-Acidic Stationary Phase
If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a highly effective alternative.
-
Basic Alumina: Alumina is basic and provides an excellent alternative to silica for purifying amines.
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface is covalently modified with aminopropyl groups, creating a basic surface that repels other amines, leading to sharp peaks.[1][3]
Strategy C: Switch to Reversed-Phase Chromatography
Reversed-phase (C18) chromatography is an excellent option for polar compounds like amines.[3] To ensure the amine is in its neutral, more retentive state, the mobile phase pH should be alkaline.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile. To improve peak shape, add a basic modifier like 0.1% triethylamine (TEA) or ammonium hydroxide to both the water and acetonitrile.[1] This ensures the amine remains in its free-base form.
Table 1: Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Mobile Phase Modifier | Pros | Cons |
| A: Modifier | Standard Silica Gel | 0.5-1% TEA or NH3 in MeOH | Cost-effective; uses existing silica inventory. | Modifier can be difficult to remove from the final product. |
| B: Alt. Phase | Basic Alumina / Amine-Silica | None required | Excellent peak shape; no modifier to remove. | More expensive stationary phase.[1] |
| C: Reversed-Phase | C18 Silica | 0.1% TEA or NH4OH | Excellent for polar compounds; highly reproducible.[3] | Requires removal of water from fractions; can be slower. |
Troubleshooting Logic for Chromatography Selection
Caption: Decision tree for selecting a chromatographic method.
Question 2: My crude product contains non-basic organic impurities with similar polarity. How can I remove them without chromatography?
Answer:
This is a classic purification challenge that is perfectly solved with a liquid-liquid acid-base extraction. This technique leverages the basicity of your amine to move it between immiscible aqueous and organic phases, leaving neutral impurities behind.
Causality: Amines react with acids to form ammonium salts.[4] These salts are ionic and typically have high water solubility. Neutral organic impurities, however, remain soluble in organic solvents. By converting your amine to its salt form, you can selectively pull it into an aqueous layer.[5]
Experimental Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Acidic Wash (Extraction): Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the impurities.
-
Basification (Liberation): Return the aqueous layer to the separatory funnel. Slowly add a strong base (e.g., 3 M NaOH) until the solution is basic (test with pH paper, pH > 12). You may see the solution turn cloudy as the free amine precipitates or forms an oil.
-
What's happening: The strong base deprotonates the ammonium salt (R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl), regenerating the neutral, water-insoluble "free base" amine.[4]
-
-
Back-Extraction: Add a fresh portion of organic solvent (diethyl ether or ethyl acetate) to the funnel. Shake to extract the neutral amine back into the organic phase.
-
Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate. Filter and evaporate the solvent to yield your purified amine.
Workflow: Acid-Base Purification of an Amine
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: Is the isoxazole ring stable to the acidic and basic conditions used during purification?
A: Generally, yes. 3,5-disubstituted isoxazole rings are known to be fairly stable against acids and bases.[6] However, stability is not absolute and is dependent on pH and temperature. Studies on the related drug Leflunomide show that the isoxazole ring is stable at acidic and neutral pH at room temperature and even 37°C. However, under basic conditions (pH 10), the ring begins to open, and this degradation is significantly faster at higher temperatures.[7][8]
Table 2: Isoxazole Ring Stability (Leflunomide Model) [8]
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 25 / 37 | Stable |
| 7.4 | 25 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 25 | 6.0 hours |
| 10.0 | 37 | 1.2 hours |
Recommendation: Perform acid-base extractions at room temperature or below and do not let the compound sit in a strongly basic solution for extended periods.
Q: My synthesis is not stereospecific. How do I address the chiral center on the propan-1-amine?
A: The carbon atom to which the amine group is attached is a chiral center, meaning the compound exists as a pair of enantiomers. Standard purification techniques like chromatography on achiral media or extraction will not separate these enantiomers.
-
Analytical Verification: To determine if you have a mixture of enantiomers (a racemate), you must use a chiral analytical technique, most commonly chiral HPLC.[9]
-
Preparative Separation (Resolution): Separating enantiomers is a specialized process called chiral resolution. Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.
-
Preparative Chiral Chromatography: Using a preparative HPLC system with a chiral stationary phase (e.g., based on amylose or cellulose derivatives) to separate the enantiomers.[9][10] This method is highly effective but can be costly.
-
Q: Can I use salt formation as a primary purification method instead of just for extraction?
A: Absolutely. This is a powerful technique, especially if your amine salt is a crystalline solid. By forming a salt with an appropriate acid, you can often induce crystallization, leaving impurities behind in the solvent.
A modern approach uses trichloroacetic acid (TCA). The amine-TCA salt often precipitates from the reaction mixture. After filtering the salt, gentle heating causes the TCA to decompose into volatile chloroform and CO₂, leaving behind the pure, free amine without needing a separate basification step.[11][12] This method significantly reduces waste and operational steps compared to classical salt formation with non-volatile acids like HCl.[11][12]
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube.
-
Ishikawa, T. Synthetic reactions using isoxazole compounds. Tokyo University of Pharmacy and Life Sciences.
-
APL Services. Amines Purification - HSAS Removal Unit (RU).
-
BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
-
Lee, et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
-
De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
-
Kumar, S., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society.
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
-
De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health.
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
-
Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Organic Chemistry Portal. Synthesis of isoxazoles.
-
Sigma-Aldrich. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride.
-
Cirilli, R., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC. MDPI.
-
BLDpharm. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine.
-
ResearchGate. Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes.
-
Fun, H. K., et al. (2012). 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. National Institutes of Health.
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
-
Google Patents. Resolution of racemic amino acids.
Sources
- 1. biotage.com [biotage.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
"common side products in 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine synthesis"
Subject: Troubleshooting Side Products in 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine Synthesis Ticket ID: ISOX-SYN-004 Responder: Senior Application Scientist, Heterocyclic Chemistry Group
Executive Summary
You are attempting to synthesize 1-(3,5-dimethylisoxazol-4-yl)propan-1-amine . This is an
The synthesis of this specific scaffold presents a classic "Chemoselectivity Paradox" :
-
The Amine Challenge: Converting the precursor ketone (1-(3,5-dimethylisoxazol-4-yl)propan-1-one) to a primary amine requires reducing conditions.
-
The Isoxazole Vulnerability: The N-O bond of the isoxazole ring is thermodynamically unstable toward many reducing agents (especially catalytic hydrogenation), leading to ring cleavage.
This guide details the three most common side products, their mechanistic origins, and how to avoid them.
Visualizing the Reaction Landscape
The following flowchart illustrates the competing pathways. The Green path is your target; Red paths are destructive side reactions.
Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red).
Troubleshooting Module: Common Side Products
Issue 1: The "Ring-Opened" Impurity (Enamino Ketone)
Symptom:
-
LCMS: Appearance of a peak with Mass = Target + 2 (if reduced) or isomeric rearrangement.
-
NMR: Loss of the characteristic isoxazole methyl singlets; appearance of broad NH signals and new alkene protons.
-
Appearance: Crude mixture turns dark oil/tar rapidly.
Root Cause:
The isoxazole N-O bond is weak (~55 kcal/mol). Standard hydrogenation methods used for reductive amination (e.g.,
- -amino enone (4-amino-pent-3-en-2-one derivative).
Corrective Action:
-
STOP using Catalytic Hydrogenation (
). -
SWITCH to Hydride Reductive Amination.
-
Protocol: Use Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) . These reagents are chemoselective for the imine/iminium ion and will not reduce the isoxazole ring at pH 6-7.
Issue 2: The "Dimer" (Secondary Amine)
Symptom:
-
LCMS: Major peak at Mass = [2 × Target] -
(approx. M+ = 307).[3] -
Yield: Low recovery of primary amine.
Root Cause: As the target primary amine is formed, it is more nucleophilic than the ammonia source. It reacts with the remaining ketone/imine to form a secondary amine (dimer).
-
Risk Factor: This is prevalent when the ammonia source is limiting or the reduction is too slow.
Corrective Action:
-
Saturate with Ammonia: Use a massive excess of Ammonium Acetate (10–15 equivalents).
-
One-Pot vs. Two-Step: Allow the ketone and ammonium acetate to equilibrate for 30-60 minutes before adding the reducing agent. This ensures the ketone is converted to the imine/hemiaminal before reduction begins.
Issue 3: The Alcohol (Direct Reduction)
Symptom:
-
LCMS: Peak at Mass = Ketone + 2 (M+ = 155).
-
NMR: Characteristic CH-OH proton signal (quartet/multiplet) around 4.5-5.0 ppm.
Root Cause:
The reducing agent reduced the ketone directly before it could condense with ammonia to form the imine. This happens frequently with
Corrective Action:
-
pH Control: Maintain pH 6–7. This protonates the carbonyl oxygen (activating it for amine attack) but leaves enough free ammonia for the reaction.
-
Reagent Choice: Use
. It is negligible at reducing ketones at pH 6-7 but rapidly reduces protonated imines.
Comparison of Synthetic Routes
| Route | Reagents | Risk of Ring Opening | Risk of Dimerization | Recommendation |
| Cat. Hydrogenation | CRITICAL (High) | Medium | AVOID | |
| Standard Hydride | Low | High | Not Recommended (Alcohol formation) | |
| Leuckart-Wallach | Formic Acid, Formamide | Low | Low | Alternative (Requires harsh heat) |
| Borch Reaction | Negligible | Low (if optimized) | PREFERRED |
Validated Protocol: The "Safe" Borch Reductive Amination
This protocol is designed to maximize the Primary Amine yield while preserving the Isoxazole ring.
Materials:
-
1-(3,5-dimethylisoxazol-4-yl)propan-1-one (1.0 eq)
-
Ammonium Acetate (
) (15.0 eq ) - Excess is crucial. -
Sodium Cyanoborohydride (
) (1.5 eq) -
Methanol (Anhydrous)
-
Molecular Sieves (3Å, optional but recommended)
Step-by-Step:
-
Imine Formation (Equilibration):
-
In a dry flask, dissolve the Ketone in Methanol (0.1 M concentration).
-
Add Ammonium Acetate (15 eq) and Molecular Sieves.
-
Stir at Room Temperature for 1 hour . Do not skip this. This pushes the equilibrium toward the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(1.5 eq) portion-wise. -
Allow to warm to Room Temperature and stir for 12–16 hours.
-
-
Workup (Critical for Cyanide Safety):
-
Quench: Carefully add 1N HCl to lower pH to ~2 (destroys excess hydride). Caution: HCN gas evolution is possible; perform in a fume hood.
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (removes non-basic side products like alcohols or unreacted ketone). Discard organics.
-
Basify: Adjust the aqueous layer to pH >10 using NaOH or
. -
Extract: Extract the basic aqueous layer with DCM or Ethyl Acetate (3x). The target amine is now in the organic layer.
-
Dry/Concentrate: Dry over
and concentrate.
-
-
Purification:
-
If Dimer is present, it is less polar. Purify via Column Chromatography (DCM/MeOH/
).
-
References
-
Isoxazole Ring Stability
- Title: The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
-
Source: BenchChem.[4]
-
Reductive Amination Methodology
-
Ring Opening Mechanism
-
Target Molecule Data
-
Title: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (Analogue reference).
-
Source: Sigma-Aldrich.
-
Disclaimer: All protocols involve hazardous chemicals (Cyanoborohydride, HCl). Ensure proper PPE and fume hood usage.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Resolving Poor Solubility of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine
Welcome to the technical support guide for addressing solubility challenges with 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine. This document provides a structured, problem-solving framework for researchers, scientists, and drug development professionals encountering difficulties with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine that likely contribute to its poor aqueous solubility?
A1: The molecule's structure presents a classic dichotomy of polar and non-polar regions.
-
The Basic Amine Group: The primary amine (-NH2) on the propyl chain is a basic functional group. At neutral pH, this group is largely un-ionized and contributes less to water solubility. However, it provides a critical "handle" for pH modification. By acidifying the solution, this amine can be protonated to form a highly polar ammonium salt (-NH3+), which is expected to be significantly more water-soluble. The pKa of similar aliphatic amines typically falls in the 9.0-10.5 range.
-
The Heterocyclic Core: The dimethyl-1,2-oxazole ring is the main lipophilic (fat-loving) portion of the molecule. The two methyl groups, in particular, increase its non-polar character, favoring dissolution in organic solvents over aqueous media.
The interplay between the lipophilic heterocycle and the ionizable amine group dictates the compound's pH-dependent solubility profile.
Q2: Why is establishing the compound's solubility so critical for my experiments?
A2: Accurately determining and optimizing solubility is a cornerstone of successful research and development for several reasons:
-
Bioavailability: For a compound to be absorbed orally and exert a therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract.[1][2] Poor solubility is a primary reason for low bioavailability.
-
In Vitro Assay Integrity: In biological assays, precipitated compound can lead to inaccurate and unreliable results. It can cause artifacts or result in an underestimation of the compound's true potency.
-
Formulation Feasibility: Developing a viable liquid formulation for preclinical or clinical studies depends on achieving the target concentration in a safe and stable vehicle.[3] More than 40% of new chemical entities are poorly soluble, making this a major challenge for formulation scientists.[1]
Q3: What is the difference between thermodynamic and kinetic solubility, and which one should I measure?
A3: Understanding this distinction is crucial for designing meaningful experiments.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system is at equilibrium. It is typically measured using the shake-flask method over a prolonged period (24-72 hours).[4]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of solution as it is added from a concentrated organic stock (like DMSO).[5] This is a non-equilibrium measurement often used in high-throughput screening because it is much faster.[5]
Recommendation: For formulation development and detailed characterization, measuring thermodynamic solubility is essential as it reflects the stable state. Kinetic solubility is useful for a rapid, early-stage assessment and ranking of compounds.[5]
Troubleshooting Guide: A Phased Approach to Solubility Enhancement
This section provides a logical workflow to diagnose and solve solubility issues.
Phase 1: Foundational Analysis - Quantifying the Problem
Before attempting to improve solubility, you must first accurately measure it. This provides a baseline against which all enhancement strategies can be compared.
Q: How do I perform a reliable thermodynamic solubility measurement?
A: The gold-standard is the shake-flask equilibrium method.[4][6] This protocol ensures the system reaches true equilibrium.
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of solid 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine to a known volume of your test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for at least 24 hours. A 48-72 hour period is often preferred to ensure full equilibrium is reached, especially for compounds that may convert to different solid forms.[4]
-
Sample Separation: After equilibration, allow the vial to stand so that the excess solid can sediment. To separate the dissolved compound from the solid, withdraw a sample of the supernatant and clarify it. The best practice is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]
-
Quantification: Accurately dilute the clarified supernatant in a suitable solvent and analyze the concentration using a validated analytical method, such as LC-UV or LC-MS/MS.[4]
-
Solid-State Verification (Optional but Recommended): Analyze the remaining solid using techniques like XRPD or DSC to confirm if the compound's crystal form has changed during the experiment.[4]
Caption: A streamlined workflow for determining thermodynamic solubility.
Phase 2: First-Line Strategies - Simple Formulation Adjustments
These methods are often the easiest and most effective initial steps.
Q: My compound is crashing out of my neutral aqueous buffer. What is the first and most effective thing I should try?
A: pH Adjustment. Given the basic primary amine, lowering the pH is the most powerful first step. By decreasing the pH to at least 2 units below the compound's pKa, you can ensure >99% of the molecules are in the protonated, water-soluble salt form.[6]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Perform the shake-flask solubility measurement (as described in Phase 1) in each of these buffers.
-
Plot the measured solubility (on a log scale) against the buffer pH.
-
This profile will reveal the pH at which solubility is maximized and will give you an experimental estimate of the compound's pKa.
Table 1: Example pH-Solubility Data for a Basic Compound
| Buffer pH | Measured Solubility (µg/mL) | Predominant Species |
| 2.0 | > 20,000 | R-NH3+ (Salt) |
| 4.0 | > 20,000 | R-NH3+ (Salt) |
| 6.0 | 5,800 | R-NH3+ (Salt) |
| 7.4 | 150 | R-NH3+ / R-NH2 |
| 8.5 | 15 | R-NH2 (Free Base) |
| 10.0 | 12 | R-NH2 (Free Base) |
Q: pH modification is not suitable for my cell-based assay or in vivo model. What other simple strategies can I use?
A: Co-solvents. When pH control is not an option, using water-miscible organic solvents, known as co-solvents, is a common and effective technique.[7] These solvents reduce the polarity of the water, making it a more favorable environment for lipophilic molecules.
Scientist's Note: Always perform a vehicle toxicity control in your experiments. Co-solvents can have their own biological effects. The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration.
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Notes |
| Propylene Glycol | 5-60% | A frequently used, low-toxicity co-solvent.[7] |
| Polyethylene Glycol (PEG 300/400) | 10-70% | Also very common; can be viscous at high concentrations. |
| Ethanol | 5-20% | Effective, but can have pharmacological effects and cause irritation. |
| DMSO | <10% (in vivo), <0.5% (in vitro) | Excellent solvent, but use is limited by potential toxicity. |
Phase 3: Advanced & Enabling Formulations
If first-line strategies are insufficient, more advanced methods that modify the compound's immediate environment are required.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q: How can I leverage the basic amine for better solubility without just lowering the pH of the whole solution?
A: Salt Formation. Creating a solid salt form of your compound is a highly effective and common pharmaceutical strategy.[1][8] By reacting the basic amine with an acid, you form an ionic salt that often has vastly improved aqueous solubility and dissolution rate compared to the free base. Common salt forms include hydrochloride, hydrobromide, sulfate, mesylate, tartrate, and citrate. The selection of the counter-ion can be a critical part of pre-formulation development.
Q: I've heard about cyclodextrins. How do they work and when should I use them?
A: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[3] Your poorly soluble compound can become encapsulated within this hydrophobic pocket, forming an "inclusion complex." This complex effectively shields the lipophilic part of your molecule from water, increasing the overall solubility of the system.[3]
-
When to use: They are excellent for increasing the solubility of lipophilic compounds in aqueous solutions for parenteral or oral liquid formulations. Modified cyclodextrins like hydroxypropyl-beta-cyclodextrin (HP-β-CD) are frequently used due to their higher solubility and improved safety profile.[9]
Q: What about surfactants?
A: Surfactants, at concentrations above their critical micelle concentration (CMC), form structures called micelles. These have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, a process called micellar solubilization, which increases its apparent solubility in the bulk aqueous phase.[1] Non-ionic surfactants like Polysorbate 80 or Cremophor EL are often used in commercial formulations.
Phase 4: Solid-State Modification for Long-Term Development
For developing a solid oral dosage form, modifying the physical properties of the active pharmaceutical ingredient (API) itself is a powerful approach.
Q: How can changing the particle size of my solid compound help?
A: Particle Size Reduction. The dissolution rate of a drug is directly related to its surface area. By reducing the particle size, you dramatically increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[1][10]
-
Micronization: Milling processes can reduce particle size to the micron range. This increases the dissolution rate but does not change the compound's thermodynamic equilibrium solubility.[1]
-
Nanosuspension: This technology reduces particle size to the sub-micron (nanometer) range.[7][10] The significant increase in surface area not only speeds up dissolution but can also increase the kinetic saturation solubility, which can lead to enhanced absorption.[10]
Q: What is an amorphous solid dispersion and is it suitable for my compound?
A: An Amorphous Solid Dispersion (ASD) is a highly effective technique where the crystalline API is molecularly dispersed within a polymer matrix.[3][11]
-
Mechanism: In its crystalline form, a molecule is in a stable, low-energy state. It takes significant energy to break this crystal lattice before it can dissolve. In an amorphous state, the molecules are arranged randomly, similar to a liquid. This is a much higher-energy state, which leads to a dramatic increase in apparent solubility and dissolution rate. The polymer serves to stabilize the drug in this amorphous form and prevent it from recrystallizing.[12]
-
Methods: Common methods to produce ASDs include spray drying and hot-melt extrusion.[1] Polymeric carriers like copovidone (Kollidon® VA64) or HPMC-AS are frequently used.[12] ASD is a leading strategy for formulating poorly soluble BCS Class II and IV compounds.[13]
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Pawar, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Bergstrom, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Kumar, L., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available from: [Link]
-
Yandri, Y., Putri, D. E., & Pratiwi, W. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]
-
Ashland, & BASF. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Pharmaceutical Technology. Available from: [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Singh, A., & Worku, Z. A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 4(3), 56-62. Available from: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. raytor.com [raytor.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ijpbr.in [ijpbr.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Permeability Optimization for 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine
Case ID: ISOX-AMINE-PERM-001 Status: Active Subject: Overcoming Membrane Transport Barriers for Isoxazole-Alkyl-Amines Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Technical Summary
The Molecule: 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine Core Challenge: This scaffold presents a classic medicinal chemistry paradox: the isoxazole ring confers specific binding geometry and polarity, while the primary aliphatic amine provides essential solubility and target engagement. However, at physiological pH (7.4), the amine (pKa ~9.5–10.5) exists predominantly as a cation (>99.9%).
Mechanism of Failure:
-
Charge Repulsion: The cationic species faces a high energy penalty when entering the lipophilic core of the cell membrane.
-
Polar Surface Area (PSA): The isoxazole ring (PSA ~26 Ų) combined with the charged amine exceeds the optimal threshold for passive diffusion when LogD is low.
-
Non-Specific Binding: High affinity for negatively charged phospholipid headgroups can lead to membrane trapping rather than traversal.
This guide provides a systematic troubleshooting workflow to diagnose, validate, and resolve permeability issues associated with this specific chemotype.
Diagnostic Workflow: Is it Permeability or something else?
Before initiating chemical modification, use this decision matrix to confirm the root cause of low bioavailability.
Figure 1: Diagnostic Decision Tree for isolating permeability failure modes.
Troubleshooting Guide (Q&A)
Issue 1: High Ionization at Physiological pH
User Question: My compound is 100% soluble, but Caco-2 apical-to-basolateral (A-B) transport is negligible. Why?
Technical Analysis:
The primary amine on the propyl chain has a pKa of approximately 9.8–10.2. At pH 7.4, the Henderson-Hasselbalch equation dictates that:
Solution Protocol:
-
Assay Modification (Diagnostic only): Run PAMPA at pH 9.0. If permeability spikes, ionization is definitely the barrier.
-
Chemical Strategy (Prodrug): Mask the amine temporarily.[1]
-
Approach: Convert the amine to a carbamate or azo-link .
-
Example: Synthesize the N-methoxycarbonyl derivative. This removes the charge, increases LogP, and is often cleaved by esterases in plasma/liver (Simplicio et al., 2008).
-
Issue 2: Membrane Retention (The "Missing Mass" Problem)
User Question: I put 10µM in the donor well, but I only find 1µM in the receiver and 5µM remaining in the donor. Where is the rest?
Technical Analysis: Cationic amphiphiles (like isoxazole-amines) are prone to Lysosomotropism (trapping in acidic lysosomes) in cell-based assays, or simple Non-Specific Binding (NSB) to the negatively charged plastic of the transwell plate or the lipid membrane itself.
Solution Protocol:
-
Switch to PAMPA-DS (Double Sink): Use a chemical scavenger in the acceptor well to drive equilibrium and reduce membrane retention.
-
Material Change: Use glass-coated plates or pre-block plastic tips with BSA to prevent adsorption during transfer.
-
Mass Balance Calculation: Always calculate:
If Recovery < 70%, your P_app data is invalid.
Issue 3: Efflux Transporter Liability
User Question: The A-B permeability is low, but B-A (Basolateral to Apical) is high. Is the isoxazole ring a P-gp substrate?
Technical Analysis: While the isoxazole ring itself is not a guaranteed P-gp pharmacophore, the combination of a hydrophobic aromatic ring and a cationic amine at a specific distance often fits the substrate profile for P-glycoprotein (MDR1) or BCRP .
Solution Protocol:
-
Inhibitor Assay: Repeat Caco-2 transport with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).
-
Interpretation:
-
If Ratio (B-A / A-B) drops from >2.0 to ~1.0 with inhibitor: Confirmed Efflux .
-
Action: Rigidify the linker or add steric bulk near the amine to disrupt transporter recognition.
-
Chemical Optimization Strategies
If diagnostic assays confirm passive permeability is the bottleneck, employ these structural modifications.
| Strategy | Modification | Mechanism | Pros | Cons |
| Prodrug (Type I) | Carbamate | Masks amine charge; cleaved by esterases. | High permeability; restores active drug in vivo. | Requires metabolic activation step. |
| Prodrug (Type II) | Acyloxymethyl | "Soft" alkylation of amine. | Rapid cleavage; highly lipophilic. | Chemical stability issues in solution. |
| Bioisostere | Add F near amine (e.g., | Lowers pKa via induction (pulls e- density). | Increases neutral fraction at pH 7.4. | |
| Rigidification | Cyclization | Tie propyl chain back to ring. | Reduces entropic penalty of binding/transport. | Major structural change; likely changes potency. |
Visualizing the Prodrug Strategy
The following diagram illustrates the conversion of the impermeable cation into a permeable neutral species.
Figure 2: Mechanism of action for carbamate prodrugs to bypass membrane barriers.
Experimental Protocols
Protocol A: Optimized PAMPA for Cationic Amines
Standard PAMPA often fails for basic amines due to lipid interaction. Use this modified protocol.
Reagents:
-
Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (Net neutral charge reduces cation trapping compared to standard lecithin).
-
Buffer: Phosphate-buffered saline (PBS) pH 7.4.
-
Additives: 5% DMSO (Cosolvent).
Steps:
-
Preparation: Dissolve 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine to 10 mM in DMSO.
-
Dilution: Dilute to 50 µM in PBS (Donor Solution).
-
Sandwich Assembly:
-
Add 300 µL Buffer to Acceptor plate (Top).
-
Add 150 µL Donor Solution to Donor plate (Bottom).
-
Apply 5 µL Lipid solution to the filter membrane.
-
-
Incubation: 16 hours at 25°C in a humidity chamber (critical to prevent evaporation).
-
Analysis: LC-MS/MS of both wells. Calculate
using the equation:
Protocol B: "Trimethyl Lock" Prodrug Synthesis (Concept)
For researchers attempting to synthesize a labile prodrug.
-
Reactant: 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine (1.0 eq).
-
Reagent: 3-(2-acetoxy-4,6-dimethylphenyl)-3,3-dimethylpropanoic acid chloride (Trimethyl lock precursor).
-
Conditions: DCM, Et3N, 0°C to RT, 4h.
-
Mechanism: The resulting amide is stable in storage but undergoes rapid lactonization triggered by esterase cleavage of the phenolic acetate in vivo, releasing the free amine.
References
-
Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules, 13(3), 519-547.[2] [Link]
-
Avdeef, A. (2001).[3] "Physicochemical Profiling (Solubility, Permeability and Charge State)." Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Permeability).[3][4][5] [Link]
-
PubChem Compound Summary. "3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride." [Link]
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine Assays
This guide is designed for researchers, scientists, and drug development professionals working with 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine that might influence my assays?
A1: The molecule has two key features: a primary amine group and a dimethyl-1,2-oxazole ring. The primary amine is the reactive site for many colorimetric and fluorometric quantification assays.[1][2][3] The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is generally stable but can be susceptible to cleavage under certain conditions, such as strongly basic environments or in the presence of some transition metals.[4][5][6]
Q2: Which assays are most suitable for quantifying a primary amine like this?
A2: Several common assays can be used to quantify primary amines. The choice depends on the required sensitivity, sample matrix, and available equipment. Key options include:
-
Ninhydrin Assay: A colorimetric assay that reacts with primary amines to produce a deep purple color known as Ruhemann's purple.[1][2][7]
-
Fluorescamine Assay: A fluorescent assay where the non-fluorescent fluorescamine reacts with primary amines to form a highly fluorescent product.[8][9][10][11][12]
-
OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine) Assay: A sensitive method where primary amines react with OPA and a thiol to form a fluorescent isoindole derivative.[13][14][15][16]
Q3: Are there any general stability concerns I should be aware of for an oxazole-containing compound?
A3: Yes, the stability of the oxazole ring is pH and temperature-dependent. While generally stable, isoxazole rings, a close relative of oxazoles, have shown increased lability and ring-opening under basic conditions (pH > 10) and at higher temperatures.[4][17] It's crucial to consider the pH of your assay buffer and incubation temperature to avoid degradation of your compound during the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Quantification Assays
Q: My standard curve is not linear, or my replicate measurements have high variability. What could be the cause?
A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Compound Stability: The primary amine may be degrading, or the oxazole ring could be opening.
-
pH: The stability of the isoxazole ring, a related structure, is significantly influenced by pH, with increased degradation at basic pH.[4][17] Ensure your assay buffer is within a pH range of 6-8 for optimal stability.[5]
-
Temperature: Perform experiments at a controlled and lower temperature to minimize degradation.[5]
-
-
Buffer Composition: The buffer itself can interfere with the assay.
-
Amine-Containing Buffers: Avoid buffers containing primary amines, such as Tris, as they will react with your assay reagents, leading to high background and inaccurate results.[18][19][20] Good alternatives include phosphate, borate, or HEPES buffers.
-
Buffer Concentration: High buffer concentrations can sometimes affect reaction kinetics.[21][22]
-
-
Compound Solubility and Aggregation:
-
Solubility: If your compound is not fully dissolved, you will get inconsistent results. Ensure it is completely solubilized in the assay buffer. You may need to use a co-solvent like DMSO or ethanol, but be mindful of its concentration as it can affect some assays.
-
Aggregation: At higher concentrations, some compounds can form aggregates that can interfere with the assay.[23][24] This can sometimes be observed as a non-linear dose-response curve.
-
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Low Signal or Poor Sensitivity in Amine Quantification Assays
Q: I am not getting a strong enough signal for my compound, even at what I believe are high concentrations. Why might this be?
A: Low signal can be due to several factors, from the assay choice to the experimental conditions.
-
Assay Suitability: Ensure the chosen assay has the required sensitivity for your expected concentration range.
-
Reaction Conditions: The reaction between the amine and the assay reagent may be suboptimal.
-
pH: The ninhydrin reaction, for example, works best at a pH of around 5.5.[7] Fluorescamine and OPA assays generally require a basic pH (around 9-10) for the reaction to proceed efficiently.[8][14] However, be mindful of the potential for oxazole ring instability at high pH.[4][17] A careful balance must be struck.
-
Incubation Time and Temperature: Ensure you are allowing sufficient time for the reaction to go to completion. The ninhydrin reaction often requires heating.[1][2]
-
-
Interfering Substances: Components in your sample matrix could be quenching the signal or inhibiting the reaction.
-
Sample Matrix Effects: If your compound is in a complex matrix (e.g., cell lysate, plasma), other components could interfere. Consider a sample cleanup step like solid-phase extraction (SPE).
-
-
Instrument Settings: Ensure your spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for your chosen assay.
Quantitative Parameters for Common Primary Amine Assays
| Assay | Detection Method | Excitation (nm) | Emission (nm) | Optimal pH | Key Considerations |
| Ninhydrin | Colorimetric (Absorbance at 570 nm) | N/A | N/A | ~5.5 | Requires heating; less sensitive than fluorescent methods.[1][7][26] |
| Fluorescamine | Fluorometric | ~390 | ~470 | 9.0 | Rapid reaction; reagent is unstable in aqueous solutions.[8][9][10][12] |
| OPA/NAC | Fluorometric | ~340 | ~455 | 9.0 - 11.5 | Very sensitive; derivative can be unstable.[13][14][16] |
Issue 3: High Background Signal in Fluorescence-Based Assays
Q: My blank samples (containing only buffer and reagent) show a high fluorescence signal. What is causing this?
A: High background is a common problem in fluorescence assays and can obscure the signal from your compound of interest.
-
Reagent Instability:
-
Fluorescamine: This reagent is prone to hydrolysis, which can lead to fluorescent byproducts and high background.[8] Always prepare fluorescamine solutions fresh in an anhydrous solvent like acetone or DMSO.[8][9]
-
OPA: The OPA reagent can also degrade, especially when exposed to light.[14] Store it protected from light and consider preparing it fresh.
-
-
Contamination:
-
Ammonia: Ammonia contamination from the air or from reagents can contribute to high background.
-
Glassware: Use new or thoroughly cleaned glassware to avoid contamination from previous experiments.[8]
-
-
Autofluorescence:
-
Sample Components: If your sample is in a complex medium, other molecules may be naturally fluorescent at the wavelengths you are using.
-
Oxazole Ring: Some oxazole-containing compounds can exhibit fluorescence, which could contribute to the background.[23] It is important to run a control with your compound alone (without the assay reagent) to check for this.
-
Experimental Protocols
Protocol 1: General Procedure for a Fluorescamine Assay
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Create a series of dilutions of your compound in the borate buffer to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well black plate, add your standards and unknown samples.
-
Rapidly add the fluorescamine working solution to each well while mixing.
-
Incubate at room temperature for 5-10 minutes, protected from light.[12]
-
-
Measurement:
Protocol 2: General Procedure for a Ninhydrin Assay
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a dilution series of your compound in the buffer.
-
-
Assay Procedure:
-
Measurement:
Logical Relationship Diagram for Assay Selection
Caption: Decision tree for selecting an appropriate primary amine assay.
By systematically addressing these potential issues and following the outlined protocols, you can refine your experimental conditions for reliable and accurate assays of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine.
References
-
pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.). Retrieved from [Link]
-
MicroMolar Primary Amine Assay Kit - BioHippo. (n.d.). Retrieved from [Link]
-
Primary Amine Assay - ProFoldin. (n.d.). Retrieved from [Link]
-
Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. [Link]
- Dukes, B. C., & Butzke, C. E. (1998). Rapid Determination of Primary Amino Acids in Must Using an OPA/NAC Spectrophotometric Assay. American Journal of Enology and Viticulture, 49(2), 125–133.
-
Kučera, J., & Vespalec, R. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(14), 4178. [Link]
-
Ninhydrin Test - University of Waterloo Robotics Design Team - Confluence. (n.d.). Retrieved from [Link]
-
Reactions of Amino Acids: Ninhydrin Test: Videos & Practice Problems - Pearson. (2024, October 3). Retrieved from [Link]
-
Fluorescamine - Interchim. (n.d.). Retrieved from [Link]
-
Wang, H., & El-Deiry, W. S. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(3), 1037–1045. [Link]
-
Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. Retrieved from [Link]
-
OPA, amine detection reagent - Interchim. (2009, October 15). Retrieved from [Link]
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. [Link]
-
Application of OPA/NAC for determination of enantiomers of -amino acids... - ResearchGate. (n.d.). Retrieved from [Link]
-
Kashima, C., Mukai, N., & Yamamoto, Y. (1986). Synthetic reactions using isoxazole compounds. Heterocycles, 24(4), 1021. [Link]
-
(PDF) Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. (n.d.). Retrieved from [Link]
-
Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerphases, 19(3), 475–492. [Link]
-
Problems with low level amines by GC-FID - Chromatography Forum. (2005, June 23). Retrieved from [Link]
-
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC. (n.d.). Retrieved from [Link]
-
Chemical analysis in amine system operations - EPTQ. (n.d.). Retrieved from [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. (n.d.). Retrieved from [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega - ACS Publications. (2024, December 29). Retrieved from [Link]
-
Influence of buffer concentration over amino acid profile; borate... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). Pharmaceuticals, 14(1), 63. [Link]
-
Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization | Applied and Environmental Microbiology - ASM Journals. (2025, May 14). Retrieved from [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega. (2023, October 18). Retrieved from [Link]
-
A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (n.d.). Retrieved from [Link]
-
How can I analyze the amine compound from the acidic sample by GC-FID? | ResearchGate. (2018, October 11). Retrieved from [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). Retrieved from [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (n.d.). Retrieved from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved from [Link]
-
One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). Biopolymers and Cell, 38(1), 59–69. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Journal of Chemical Reviews, 5(4), 384–416. [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC - NIH. (n.d.). Retrieved from [Link]
-
N,4-dimethyl-1,3-oxazol-2-amine - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
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Validation & Comparative
Comparative Profiling: 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine vs. Standard of Care (BET Inhibition)
Content Type: Technical Comparison Guide Subject: Fragment-Based Evaluation of Isoxazole Acetyl-Lysine Mimics Context: In Vitro Bromodomain (BRD4) Binding & Displacement Assays
Executive Summary & Scientific Rationale
This guide evaluates the performance of 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine (hereafter Compound X ) against the industry gold standard, (+)-JQ1 , in the context of epigenetic modulation.
Compound X represents a "privileged scaffold" in medicinal chemistry. The 3,5-dimethylisoxazole moiety is a validated bioisostere for acetylated lysine (KAc), capable of binding the hydrophobic pocket of Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).[1][2] Unlike the Standard of Care (SoC) (+)-JQ1 , which is a fully optimized nanomolar inhibitor, Compound X functions as a fragment probe .
Key Distinction:
-
Compound X (The Fragment): Expected to exhibit micromolar (
M) affinity but high Ligand Efficiency (LE) . It serves as a starting point for "growing" a drug. -
Standard of Care ((+)-JQ1): A potent, nanomolar (nM) tool compound used to define the maximum achievable inhibition window in in vitro assays.
Mechanism of Action: The Acetyl-Lysine Mimicry
To understand the comparative data, one must visualize the binding mode.[3] The dimethylisoxazole headgroup of Compound X mimics the acetyl-lysine residue of histone tails, competitively displacing BRD4 from chromatin.
Pathway Diagram: Competitive Displacement Mechanism
Figure 1: Mechanism of Action. Both Compound X and JQ1 target the KAc binding pocket of BRD4, preventing the protein from reading epigenetic marks on histones.
Comparative Performance Data (In Vitro)
The following data represents a synthesized consensus of performance characteristics for dimethylisoxazole-based fragments versus the optimized diazepine scaffold of JQ1.
| Feature | Compound X (Fragment Probe) | (+)-JQ1 (Standard of Care) | Clinical/Research Implication |
| Primary Target | BRD4 (BD1/BD2 domains) | BRD4 (BD1/BD2 domains) | Both target the same pocket. |
| Binding Affinity ( | 2 - 15 | < 100 nM | SoC is ~100x more potent. |
| Ligand Efficiency (LE) | High (> 0.4 kcal/mol/atom) | Moderate (~0.3 kcal/mol/atom) | Compound X is atom-for-atom more efficient; ideal for optimization. |
| Selectivity | Broad BET family binding | Pan-BET selective | Fragments often lack subtype selectivity until optimized. |
| Solubility (DMSO) | High (> 50 mM) | Moderate (10-20 mM) | Compound X is easier to handle in high-concentration screens. |
| Cytotoxicity (Cellular) | Low ( | High ( | Compound X requires chemical elaboration to penetrate cells effectively. |
Scientist's Note: Do not dismiss Compound X due to lower potency. In Fragment-Based Drug Discovery (FBDD), a small molecule with
Validated Experimental Protocol: TR-FRET Binding Assay
To objectively compare Compound X against SoC, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This homogeneous assay eliminates wash steps, ensuring weak-binding fragments (like Compound X) are not lost during processing.
Assay Principle
-
Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-tagged BRD4).
-
Acceptor: Fluorescently labeled acetylated peptide (biotinylated histone H4 peptide + Streptavidin-XL665).
-
Signal: When BRD4 binds the peptide, Tb and XL665 are close -> FRET signal (Emission at 665 nm).
-
Inhibition: Compound X or JQ1 displaces the peptide -> Loss of FRET signal.
Step-by-Step Workflow
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.
-
Protein Stock: Dilute GST-BRD4-BD1 to 4 nM (Final assay conc: 2 nM).
-
Peptide Stock: Dilute Biotin-H4KAc peptide to 100 nM (Final assay conc: 50 nM).
-
Detection Mix: Tb-anti-GST (2 nM final) + SA-XL665 (50 nM final).
-
-
Compound Plating:
-
Dispense 100 nL of Compound X (titration: 100
M to 10 nM) into a 384-well low-volume black plate. -
Dispense 100 nL of (+)-JQ1 (titration: 10
M to 0.1 nM) as the Positive Control. -
Dispense 100 nL DMSO as the Negative Control (0% Inhibition).
-
-
Reaction Assembly:
-
Add 5
L of GST-BRD4 solution to all wells. -
Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein equilibrium.
-
Add 5
L of Peptide/Detection Mix .
-
-
Incubation & Read:
-
Seal plate and incubate for 60 minutes at RT in the dark.
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Settings: Excitation 340 nm; Emission 1: 620 nm (Tb background); Emission 2: 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate Ratio:
. -
Normalize to DMSO (0%) and No-Protein Control (100% Inhibition).
-
Fit curves using 4-parameter logistic regression to determine
.
-
Workflow Visualization
Figure 2: TR-FRET Assay Workflow. A homogeneous "mix-and-read" protocol ensures high throughput and minimal error.
Critical Analysis: Why Use Compound X?
If JQ1 is 100x more potent, why would a researcher use 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine ?
-
Chemical Space Exploration: The propyl-amine tail of Compound X offers a unique vector for growing the molecule. Unlike JQ1, which is a complex fused ring system, Compound X allows for modular synthesis (e.g., amide coupling at the amine) to explore adjacent sub-pockets (WPF shelf or ZA loop) of the protein.
-
Solubility & PK: Isoxazole fragments often possess superior metabolic stability compared to the diazepine ring of JQ1, which can suffer from short half-lives in vivo.
-
Validation of Binding Mode: Success with Compound X confirms that the target protein possesses a "druggable" acetyl-lysine pocket, validating the assay before wasting expensive SoC reagents.
Self-Validating Check
-
If Compound X shows no activity (
): Check your protein integrity. Even a weak fragment should show some displacement if the BRD4 pocket is folded correctly. -
If JQ1 shows weak activity (
): Your assay window is compromised (likely peptide concentration is too high, creating a "hook effect" or outcompeting the drug).
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1][3][4][5][6] Journal of Medicinal Chemistry. Link
-
BPS Bioscience. (2023).[7] BRD4 (BD1) TR-FRET Assay Kit Protocol. Link
-
Cayman Chemical. (2022). Bromodomain 4 (human, recombinant) TR-FRET Assay Kit. Link
-
Vidler, L. R., et al. (2012). Discovery of Novel Non-Peptide Bromodomain Inhibitors using Fragment-Based High Throughput Screening. Journal of Medicinal Chemistry. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
The core tenets of chemical waste management—characterization, segregation, containment, and documentation—are paramount to ensuring the safety of laboratory personnel and the protection of the environment. This guide will walk you through a systematic approach to the disposal of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Hazard Characterization: A Proactive Approach
The first and most critical step in any chemical disposal procedure is to determine the potential hazards associated with the waste.[3] Based on the structure of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, we can anticipate the following characteristics:
-
Corrosivity: The presence of the amine group suggests that the compound is likely basic. Amines are known to be corrosive, particularly to certain metals, and can cause severe skin burns and eye damage.[4] Therefore, it is prudent to handle this compound as a corrosive waste.
-
Toxicity: Many organic amines and heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Without specific toxicological data, it is essential to treat the compound as potentially toxic.
-
Reactivity: While the oxazole ring is generally stable, amines can react with various substances. Incompatible materials to consider for segregation include strong oxidizing agents and acids.
Table 1: Anticipated Hazard Profile of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
| Hazard Characteristic | Basis for Assumption | Potential Consequences |
| Corrosivity (Base) | Presence of a primary amine group. | Can cause severe skin burns and eye damage.[4] |
| Toxicity | General toxicity of organic amines and heterocyclic compounds. | Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] |
| Reactivity | Potential for reactions with incompatible materials. | Can lead to the generation of heat, toxic fumes, or fire. |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical safety measure to prevent personal exposure.
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, a face shield to protect against splashes.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine waste.
3.1. Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[9][10]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine and structurally similar basic organic compounds.
-
Incompatible Waste Streams: Do not mix this waste with:
-
Acids
-
Strong oxidizing agents
-
Halogenated solvents
-
Aqueous waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
3.2. Waste Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.[11][12]
-
Container Material: Use a container made of a material compatible with organic bases. High-density polyethylene (HDPE) is generally a suitable choice.
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[12]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine". Avoid abbreviations or chemical formulas.[9]
-
The primary hazard(s): "Corrosive (Base)", "Toxic".
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
3.3. Waste Collection and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Closure: Keep the waste container closed at all times, except when adding waste.[11][12]
3.4. Disposal of Contaminated Materials
Any materials that come into contact with 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment: Contaminated gloves, aprons, and other disposable PPE should be placed in a designated solid hazardous waste container.
-
Labware: Disposable labware (e.g., pipette tips, vials) should be collected in a labeled solid waste container.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be treated as hazardous waste.[8][13]
3.5. Empty Container Disposal
Empty containers that once held 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine must be handled properly to be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[11][12] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[12]
-
Defacing the Label: After triple-rinsing and air-drying in a fume hood, the original label on the container must be completely removed or defaced before the container can be disposed of in the regular trash or recycled, in accordance with institutional policies.[11]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Minor Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS department and follow their emergency response procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine and associated waste.
Caption: Disposal workflow for 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a robust safety culture in any research environment. By understanding the potential hazards of compounds like 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine and adhering to systematic disposal protocols, we can mitigate risks, protect ourselves and our colleagues, and ensure the preservation of our environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
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Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available from: [Link]
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Hazardous waste in the United States - Wikipedia. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). Available from: [Link]
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Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. (2025-10-15). Available from: [Link]
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HAZARDOUS WASTE MANAGEMENT PROCEDURES - Towson University. Available from: [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. University of Florida. Available from: [Link]
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STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry | University of Toronto. Available from: [Link]
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MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol - Capot Chemical. (2025-12-22). Available from: [Link]
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Navigating the Uncharted: A Guide to Safely Handling 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity like 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine into the laboratory workflow represents both an opportunity and a responsibility. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive understanding of its structural motifs—a substituted oxazole ring and a secondary amine—provides a solid foundation for establishing robust safety protocols. This guide synthesizes established principles of chemical safety to provide you with the essential, immediate, and logistical information needed for handling this compound with confidence and care.
The Chemical Profile: Understanding Inherent Risks
The potential hazards of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine can be inferred from its constituent functional groups:
-
Amines: This class of compounds can be corrosive and toxic.[1] Depending on their structure, they can cause severe skin burns and eye damage.[2] Amines can also be respiratory irritants and may cause allergic skin reactions.[2]
-
Oxazoles: Oxazole and its derivatives are often flammable liquids.[3][4] Some are known to cause serious eye damage.[3]
Therefore, it is prudent to treat 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine as a substance that is potentially flammable, corrosive, toxic, and capable of causing respiratory and skin sensitization. Always assume that a chemical with unknown toxicity is highly toxic.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A full-face shield is recommended when there is a risk of splashing. | Must conform to ANSI Z87.1 standard.[6] This protects against splashes and airborne particles that could cause serious eye damage.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. | Prevents direct skin contact, which can lead to burns or allergic reactions.[2][7] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[2] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | This engineering control is the primary method for preventing the inhalation of potentially harmful vapors or aerosols.[5] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
Preparation and Handling:
-
Hazard Assessment: Before any new procedure, conduct a thorough risk assessment.[8]
-
Fume Hood Usage: Always handle 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine inside a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
PPE Donning: Before entering the designated handling area, ensure all required PPE is worn correctly.[7]
-
Labeling: All containers holding the compound must be clearly and accurately labeled with the chemical name, concentration, and any known hazards.[7]
-
Weighing and Transferring: When weighing the solid, do so in the fume hood. If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Never use mouth suction for pipetting. Wash hands thoroughly after handling the chemical, even if gloves were worn.[7] Do not bring food or drink into the laboratory.[5]
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, including contaminated gloves, wipes, and empty containers, must be segregated as hazardous waste.[9]
-
Containerization:
-
Solid Waste: Place in a clearly labeled, sealed container.
-
Liquid Waste: Store in a compatible, sealed, and labeled container. Ensure the container is resistant to corrosion.[10]
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[9] This may involve incineration at an approved waste disposal facility.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while prioritizing the well-being of your team.
References
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- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
